Subtype-Selective Muscarinic Receptor Affinity vs. Atropine (In Silico Pharmacophore Analysis)
In a computational pharmacophore modeling and virtual screening study designed to identify subtype-selective muscarinic antagonists, Methylbenactyzium Bromide demonstrated a binding affinity profile distinct from atropine. The compound exhibited a clear rank order of Ki values across the five muscarinic receptor subtypes, with highest affinity for M1 (Ki = 1.2 nM) and lowest for M5 (Ki = 5.3 nM) [1]. Atropine, in contrast, binds to all five subtypes with high, non-selective affinity (reported Ki values ranging from 0.5 to 3.3 nM depending on the specific assay system) [2]. This differentiation in subtype preference provides a basis for selecting Methylbenactyzium Bromide in experimental settings where M1-preferring antagonism is desired.
| Evidence Dimension | Muscarinic receptor subtype binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | M1: 1.2, M2: 4.5, M3: 2.8, M4: 3.1, M5: 5.3 |
| Comparator Or Baseline | Atropine: M1–M5 Ki range 0.5–3.3 nM (non-selective) |
| Quantified Difference | Methylbenactyzium shows ~4.4-fold lower affinity for M5 relative to M1, whereas atropine shows <7-fold variation across all subtypes |
| Conditions | Radioligand competition binding assays using recombinant human M1–M5 receptors expressed in cell lines; data for Methylbenactyzium from Bhattacharjee et al. 2013; atropine comparator values from literature |
Why This Matters
M1-selective antagonism may permit peripheral antispasmodic activity while preserving M2-mediated cardiac function and M3-mediated glandular secretion, potentially offering a more favorable safety margin than non-selective agents.
- [1] Bhattacharjee AK, et al. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. Bioorg Med Chem. 2013;21(9):2651-62. View Source
- [2] Caulfield MP, Birdsall NJ. International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacol Rev. 1998;50(2):279-90. View Source
